molecular formula C20H22N4O B11079698 4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B11079698
M. Wt: 334.4 g/mol
InChI Key: SXSLWQGTRVLPLC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the preparation of the triazole moiety, followed by its attachment to the benzamide core. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl group and the triazole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H22N4O/c1-20(2,3)16-9-5-15(6-10-16)19(25)22-17-11-7-14(8-12-17)18-23-21-13-24(18)4/h5-13H,1-4H3,(H,22,25)

InChI Key

SXSLWQGTRVLPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CN3C

Origin of Product

United States

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